![molecular formula C15H19N3O2S B5502936 N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1-piperidinyl)acetamide](/img/structure/B5502936.png)
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1-piperidinyl)acetamide
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Description
Synthesis Analysis
- The synthesis of derivatives of this compound involves complex chemical reactions. For example, the synthesis of 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide features a structure with two independent molecules showing similar geometries, forming dimers and ribbons in the crystal via hydrogen bonds and attractive interactions (Bunev et al., 2013).
Molecular Structure Analysis
- The molecular structure of related compounds has been studied extensively. The structure of 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, for instance, is characterized by an almost planar N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide moiety and specific dihedral angles, revealing insights into its structural properties (Bunev et al., 2013).
Chemical Reactions and Properties
- The compound and its derivatives exhibit unique chemical reactions and properties, such as forming dimers and extended structures via hydrogen bonding and other interactions. These properties are crucial for understanding its reactivity and potential applications (Bunev et al., 2013).
Scientific Research Applications
Antimicrobial and Antifungal Activities
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1-piperidinyl)acetamide and its derivatives have shown potential in antimicrobial activities, particularly against pathogenic bacteria and Candida species. These compounds have been more effective against fungi than bacteria, with certain derivatives exhibiting significant anticandidal activity. This suggests a potential application of these compounds in developing antimicrobial treatments, especially targeting fungal infections (Mokhtari & Pourabdollah, 2013).
Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) Inhibition
Research into the structure-activity relationships of various 6,5-heterocycles, including N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1-piperidinyl)acetamide derivatives, has indicated their efficacy as dual inhibitors of PI3Kα and mTOR. These findings are significant for the development of new cancer therapies, as they suggest these compounds can target key pathways involved in cancer cell growth and survival (Stec et al., 2011).
Synthesis and SAR of Antimicrobial Agents
Further studies on substituted 2-aminobenzothiazoles derivatives, including those structurally related to N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1-piperidinyl)acetamide, have expanded our understanding of antimicrobial resistance. These studies have led to the synthesis and evaluation of compounds with potential antimicrobial activity, highlighting the role of such derivatives in addressing global health challenges posed by resistant pathogens (Anuse et al., 2019).
Antitumor Activities
Derivatives of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1-piperidinyl)acetamide have been investigated for their antitumor properties. These studies have revealed that certain compounds exhibit potent antiproliferative activity against various cancer cell lines, including human cervical and lung cancer cells. Such findings support the potential therapeutic application of these compounds in cancer treatment (Wu et al., 2017).
properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-20-11-5-6-12-13(9-11)21-15(16-12)17-14(19)10-18-7-3-2-4-8-18/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWVDJCWVHXHLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-1-ylacetamide |
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